molecular formula C6H4BrN3 B13008656 3-Bromopyrazolo[1,5-c]pyrimidine

3-Bromopyrazolo[1,5-c]pyrimidine

Cat. No.: B13008656
M. Wt: 198.02 g/mol
InChI Key: BSDQLMWFNSDADJ-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-c]pyrimidine ( 1207853-39-1) is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery. The molecular framework of pyrazolopyrimidines is recognized as a privileged scaffold in the design of biologically active molecules, particularly for the development of protein kinase inhibitors used in targeted cancer therapy . This compound is especially useful for further functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki reactions, allowing researchers to introduce a wide array of amine or other functional groups at the 3-position to create diverse compound libraries for structure-activity relationship (SAR) studies . Its primary research value lies in its role as a building block for the synthesis of more complex molecules, potentially for evaluating anticancer, anti-inflammatory, or antiviral activities, given the known pharmacological profile of the pyrazolopyrimidine core . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

3-bromopyrazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-4-8-2-1-6(5)10/h1-4H

InChI Key

BSDQLMWFNSDADJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=C(C=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromopyrazolo 1,5 C Pyrimidine and Its Derivatives

De Novo Synthetic Routes to the Pyrazolo[1,5-c]pyrimidine (B12974108) Nucleus

The foundational synthesis of the pyrazolo[1,5-c]pyrimidine scaffold, a less common isomer compared to its pyrazolo[1,5-a]pyrimidine (B1248293) counterpart, relies on carefully designed cyclization strategies.

Cyclocondensation Strategies with 3(5)-Aminopyrazoles and 1,3-Biselectrophiles

A key method for constructing the pyrazolo[1,5-c]pyrimidine core involves the cyclocondensation reaction between a pyrazole-based nucleophile and a suitable 1,3-biselectrophilic partner. One of the established routes utilizes the reaction of 1,5-diarylpent-1-yne-3,5-diones with thiosemicarbazide (B42300). This reaction provides a direct and convenient pathway to 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones, which serve as crucial intermediates. The outcome of this reaction can be influenced by the reaction medium and the nature of the substituents on the starting materials.

Another synthetic sequence leads to 5-aryl-7-hydrazino-2-phenyl-pyrazolo[1,5-c]pyrimidines, which are valuable precursors for further functionalization.

Table 1: Examples of Cyclocondensation for Pyrazolo[1,5-c]pyrimidine Synthesis

Pyrazole (B372694) Precursor 1,3-Biselectrophile Product Reference

Three-Component Reaction Approaches

While three-component reactions are a staple in modern heterocyclic chemistry for generating molecular diversity efficiently, specific examples detailing the de novo synthesis of the pyrazolo[1,5-c]pyrimidine nucleus through such one-pot strategies are not prominently featured in the reviewed scientific literature. This is in contrast to the pyrazolo[1,5-a]pyrimidine isomer, for which numerous three-component syntheses have been developed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. However, the application of microwave irradiation specifically for the primary construction of the pyrazolo[1,5-c]pyrimidine core is not extensively documented. Research in this area has predominantly focused on the more common pyrazolo[1,5-a]pyrimidine isomer, for which various microwave-assisted cyclization and functionalization methods have been successfully developed.

Green Chemistry Considerations in Core Synthesis

The principles of green chemistry, such as the use of environmentally benign solvents like water, solvent-free reactions, and energy-efficient methods, are increasingly important in synthetic chemistry. For the synthesis of pyrazolopyrimidines, these approaches have been explored primarily for the [1,5-a] isomer, with methods utilizing aqueous media or ultrasonic irradiation gaining traction. Specific studies focusing on green chemistry protocols for the de novo synthesis of the pyrazolo[1,5-c]pyrimidine scaffold remain a developing area of research.

Targeted Bromination Strategies at the C-3 Position

Once the pyrazolo[1,5-c]pyrimidine nucleus is formed, the introduction of a bromine atom at the C-3 position requires precise control of regioselectivity. The pyrazole moiety of the fused ring system is susceptible to electrophilic substitution, providing a direct avenue for halogenation.

Regioselective Halogenation Techniques

The C-3 position of the pyrazolo[1,5-c]pyrimidine core can be selectively brominated using electrophilic bromine sources. Research has shown that 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones undergo smooth bromination with a molar equivalent of bromine in chloroform (B151607) at room temperature to yield the corresponding 3-bromo derivatives. This method highlights the intrinsic reactivity of the C-3 position towards electrophilic attack.

Further studies on related derivatives, such as 7-acetylhydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines, have also demonstrated the feasibility of substitution at this position. While iodination of these compounds with iodine monochloride selectively yields the 3-iodo product, bromination can result in di-substituted products, indicating that careful control of stoichiometry and reaction conditions is crucial to achieve monosubstitution at the C-3 position.

Table 2: Regioselective C-3 Bromination of Pyrazolo[1,5-c]pyrimidine Derivatives

Substrate Reagent Conditions Product Reference

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Oxidative Halogenation Methods

While direct oxidative halogenation methods are prevalent for other isomeric systems, the bromination of pyrazolo[1,5-c]pyrimidine derivatives has been effectively achieved through direct halogenation using molecular bromine. Specifically, the bromination of 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones provides a direct route to 3-bromo derivatives.

Research has demonstrated that treating 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones with a molar equivalent of bromine in chloroform at room temperature leads to the smooth formation of the corresponding 3-bromo-2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. journalagent.com This reaction is generally efficient, with the desired 3-bromo product precipitating from the reaction mixture. journalagent.com The use of a double molar amount of bromine can lead to di-brominated products. journalagent.com

Table 1: Bromination of 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones journalagent.com

Starting Material (1a-c)Reagent (Molar eq.)SolventReaction TimeProduct (2a-c)
5-Phenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (1)Chloroform~1 hour3-Bromo-5-phenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
5-p-Bromophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (1)Chloroform~1 hour3-Bromo-5-p-bromophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
5-p-Chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (1)Chloroform~1 hour3-Bromo-5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione

Synthesis of Precursors and Intermediates to 3-Bromopyrazolo[1,5-c]pyrimidine

The synthesis of the pyrazolo[1,5-c]pyrimidine scaffold is the foundational step for the subsequent preparation of its bromo derivatives. A key method for constructing this heterocyclic system involves the reaction of 1,5-diarylpent-1-yne-3,5-diones with thiosemicarbazide. journalagent.com This condensation reaction provides a direct route to 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones, which serve as the immediate precursors for the bromination reaction described above. journalagent.com

The reaction conditions, including the solvent and the nature of the substituents on the aryl rings, can influence the formation of the desired 6H-pyrazolo[1,5-c]pyrimidine-7-thiones or their 3H,6H-isomers. journalagent.com

Table 2: Synthesis of 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thione Precursors journalagent.com

Reactant 1Reactant 2Key Features of SynthesisProduct
1,5-Diarylpent-1-yne-3,5-dioneThiosemicarbazideReaction medium and substituents on the aryl groups determine the isomeric form of the product.2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thione

Chemical Transformations and Functionalization of 3 Bromopyrazolo 1,5 C Pyrimidine

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Research into the reactivity of the pyrazolo[1,5-c]pyrimidine (B12974108) system indicates that the C-3 position is the most susceptible to electrophilic attack. Studies on related pyrazolo[1,5-c]pyrimidine-7-thiones have shown that electrophilic halogenation, such as bromination and iodination, occurs preferentially at the C-3 position of the pyrazole (B372694) ring. journalagent.com This suggests that the C-3 carbon is the most nucleophilic center in this heterocyclic system. journalagent.com

In one study, the reaction of 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones with a molar equivalent of bromine in chloroform (B151607) at room temperature resulted in the smooth formation of the corresponding 3-bromo derivatives. journalagent.com This highlights the regioselectivity of the electrophilic substitution at the C-3 position. Further reaction with an excess of the halogenating agent can lead to di-substitution, with the second substitution occurring at the C-4 position. journalagent.com Similarly, nitration of these derivatives has been shown to yield monosubstitution products, also at the C-3 position. journalagent.com

We regret that we cannot provide a more detailed article at this time due to the limitations of the currently available research literature on the specific compound of interest. Further experimental studies on 3-Bromopyrazolo[1,5-c]pyrimidine are needed to elucidate its reactivity in the cross-coupling and substitution reactions outlined in your request.

Structural Elucidation and Spectroscopic Characterization Methodologies for 3 Bromopyrazolo 1,5 C Pyrimidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-Bromopyrazolo[1,5-c]pyrimidine and its derivatives. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are structural isomers of the [1,5-c] series, ¹H and ¹³C NMR spectra have been extensively studied to confirm structural assignments. nih.govresearchgate.net For instance, the chemical shifts of protons on the pyrimidine (B1678525) ring, H-5 and H-7, are particularly informative for distinguishing between isomers. researchgate.net In one study, the ¹H-NMR spectrum of a 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) derivative showed a coupling constant of 0.9 Hz between the 7-CH₃ group and the H-6 proton, a feature that helps in regiochemical assignment. researchgate.net

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for Pyrazolo[1,5-a]pyrimidine Analogs

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-28.50146.43-
C-3-100.79-
H-5/C-5- / 2.56 (CH₃)162.29-
H-67.08110.64J(H6, 7-CH₃) = 0.9
H-7/C-7- / 2.69 (CH₃)146.59-

Data synthesized from studies on 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. mdpi.com

Multi-dimensional NMR for Connectivity Analysis

To resolve complex structures and unambiguously assign signals, multi-dimensional NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular structure. For pyrazolopyrimidine derivatives, a COSY-90 experiment can confirm the assignments of protons H-3 and H-6, and show the correlation between H-2 and H-3. researchgate.net

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. The unambiguous assignment of all ¹³C resonances in pyrazolo[1,5-a]pyrimidine derivatives has been achieved using these 2D experiments. cdnsciencepub.com

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of nuclei, regardless of whether they are connected through chemical bonds. This is particularly useful for determining stereochemistry and conformational preferences in solution. nih.gov In NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). This technique can be used to confirm assignments and understand the three-dimensional structure of substituted pyrazolopyrimidine analogs. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. For pyrazolo[1,5-c]pyrimidine (B12974108) analogs, IR spectroscopy can confirm the presence of the core heterocyclic structure and any substituents. nih.govekb.eg

Interactive Table: Characteristic IR Absorption Bands for Pyrazolopyrimidine Analogs

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (if present)Stretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
C=O (if present)Stretching1685 - 1654
C=N / C=CStretching1630 - 1450
C-BrStretching700 - 500

Data compiled from various studies on substituted pyrazolopyrimidines. ekb.egekb.egmdpi.com

In the characterization of synthesized pyrazolo[1,5-a]pyrimidine derivatives, IR spectra have shown characteristic absorption bands that align with their proposed structures. nih.gov For example, in a study of 7-oxo-thiazolo[4,5-d]pyrimidine derivatives, a related fused heterocyclic system, characteristic carbonyl (C=O) bands were observed between 1661–1666 cm⁻¹. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. researchgate.net

For this compound, high-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

The fragmentation of the pyrazolopyrimidine core under electron impact (EI-MS) typically involves successive loss of small, stable molecules or radicals. researchgate.netsapub.org Analysis of these fragmentation pathways helps to confirm the structure of the core and the nature and position of substituents. For example, in related pyrazolo[3,4-b]pyridines, fragmentation is often initiated by the elimination of substituents on the pyridine (B92270) ring, followed by the loss of molecules like CO and HCN from the heterocyclic core. researchgate.net

Interactive Table: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[C₆H₄⁷⁹BrN₃]⁺196.96Molecular Ion (M⁺)
[C₆H₄⁸¹BrN₃]⁺198.96Molecular Ion Isotope ([M+2]⁺)
[M - Br]⁺118.04Loss of Bromine radical
[M - HCN]⁺170.97Loss of Hydrogen Cyanide

Calculated values for the parent compound C₆H₄BrN₃.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com

Interactive Table: Illustrative Crystallographic Data for a Pyrazolopyrimidine Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432
b (Å)12.1124
c (Å)13.9876
β (°)98.765
Volume (ų)1429.8

Data are hypothetical and illustrative of a typical pyrazolopyrimidine derivative.

The structural characterization of new pyrazolo[3,4-d]pyrimidine derivatives has also been accomplished using single-crystal X-ray diffraction, confirming that the pyrazolopyrimidine unit is nearly planar. mdpi.com This comprehensive solid-state analysis is the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Theoretical and Computational Investigations of 3 Bromopyrazolo 1,5 C Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There are no available studies that have performed Density Functional Theory (DFT) calculations on 3-Bromopyrazolo[1,5-c]pyrimidine. As a result, critical quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have not been determined. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, remains unknown for this specific compound.

Similarly, Molecular Electrostatic Potential (MEP) maps, which are invaluable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack, have not been generated for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

The absence of computational studies extends to the investigation of reaction mechanisms involving this compound. There is no published research that elucidates the pathways of its potential chemical transformations or provides analysis of the associated transition states. Such studies are crucial for understanding the reactivity and for the rational design of synthetic routes.

Tautomerism and Isomerism Studies

While tautomerism is a known feature of the broader pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, specific computational or experimental studies on the tautomeric and isomeric forms of this compound are not documented. The potential for tautomerism in the pyrazolo[1,5-c]pyrimidine (B12974108) ring system makes this an important area for future investigation, as different tautomers can exhibit distinct chemical and biological properties.

Molecular Modeling and Conformational Analysis for Scaffold Exploration

Detailed molecular modeling and conformational analysis of the this compound scaffold have not been reported. Such studies would provide insights into the three-dimensional structure and flexibility of the molecule, which are fundamental for its interaction with biological targets.

Ligand-Target Interaction Modeling for Molecular Design Principles

In the context of drug discovery, modeling the interaction of small molecules with biological targets is a critical step. However, there are no published studies that have modeled the interaction of this compound with any specific protein or enzyme. Therefore, the principles governing its potential as a ligand and the structural requirements for target binding have not been established.

Role of 3 Bromopyrazolo 1,5 C Pyrimidine As a Strategic Scaffold in Chemical Synthesis

Building Block in Heterocyclic Synthesis

The 3-Bromopyrazolo[1,5-c]pyrimidine scaffold holds considerable potential as a versatile building block for the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is a key functional handle that can be readily transformed through various cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents at this position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.

The pyrazolo[1,5-c]pyrimidine (B12974108) core itself is typically synthesized through the condensation of a substituted aminopyrazole with a 1,3-dielectrophilic species. The specific substitution pattern on both the pyrazole (B372694) and the dielectrophile would dictate the final substitution on the fused ring system. The presence of the bromine atom offers a post-cyclization modification point, adding a layer of synthetic flexibility.

Table 1: Potential Reactions for Functionalization of this compound

Reaction TypeReagentsPotential New Substituent
Suzuki CouplingAryl/heteroaryl boronic acids or esters, Palladium catalyst, BaseAryl/heteroaryl
Stille CouplingOrganostannanes, Palladium catalystAlkyl, Aryl, Vinyl
Sonogashira CouplingTerminal alkynes, Palladium and Copper catalysts, BaseAlkynyl
Buchwald-Hartwig AminationAmines, Palladium catalyst, BaseSubstituted amino groups
CyanationCyanide source (e.g., Zn(CN)₂, KCN), Palladium catalystCyano

Scaffold for Combinatorial Library Design

The concept of a "privileged scaffold" is central to combinatorial chemistry and drug discovery. These core structures are capable of interacting with multiple biological targets through the presentation of diverse substituents in a defined three-dimensional space. While extensive libraries have been built upon the pyrazolo[1,5-a]pyrimidine (B1248293) framework, the pyrazolo[1,5-c]pyrimidine isomer remains an untapped resource for library design.

This compound is an ideal starting point for the construction of a combinatorial library. The bromine atom serves as a primary point of diversification. Furthermore, other positions on the bicyclic ring system could potentially be functionalized, either pre- or post-cyclization, to introduce additional diversity elements. A hypothetical library could be generated by reacting this compound with a collection of boronic acids via a Suzuki coupling in a parallel synthesis format. This would rapidly generate a library of 3-aryl- or 3-heteroaryl-pyrazolo[1,5-c]pyrimidines for biological screening.

Precursor for Complex Molecular Architectures

The strategic placement of the bromine atom on the pyrazolo[1,5-c]pyrimidine core allows for its use as a precursor in the synthesis of more intricate molecular architectures. For example, a Suzuki or Sonogashira coupling could be used to append a second reactive group, which could then undergo an intramolecular cyclization to form a more complex polycyclic system.

Moreover, the pyrazolo[1,5-c]pyrimidine nucleus can be a precursor to C-nucleosides, which are bioisosteric analogs of natural purine (B94841) nucleosides. While this has been explored with 3-halopyrazolo[1,5-a]pyrimidines, the same principle could be applied to the [1,5-c] isomer. The synthesis would involve a C-C coupling reaction between the 3-bromo derivative and a suitable sugar moiety.

Design Principles for Molecular Recognition Elements

The design of molecules that can selectively recognize and bind to biological macromolecules is a cornerstone of drug development. The pyrazolo[1,5-c]pyrimidine scaffold, with its specific arrangement of nitrogen atoms, offers a unique array of hydrogen bond donors and acceptors. The fused ring system provides a rigid and planar surface that can participate in π-stacking interactions with aromatic residues in a protein's active site.

The bromine atom in this compound can be strategically replaced with functional groups designed to interact with specific amino acid residues. For instance, introducing a carboxylic acid or an amide via a series of transformations could create a derivative capable of forming key hydrogen bonds within a target protein. The ability to systematically modify the scaffold at the 3-position and potentially other sites would allow for the fine-tuning of binding affinity and selectivity. Computational modeling, such as molecular docking, could be employed to guide the design of derivatives with optimal interactions for a given biological target.

Q & A

Basic Question: What synthetic strategies are commonly employed to introduce functional groups at the 3-position of pyrazolo[1,5-c]pyrimidine derivatives?

The bromine atom at the 3-position of pyrazolo[1,5-c]pyrimidine serves as a versatile handle for functionalization. A common approach involves nucleophilic aromatic substitution (SNAr) using amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). For example, in the synthesis of CDK2 inhibitors, 3-bromo derivatives were reacted with glycyl or glycosyl amines to introduce hydrogen-bonding motifs critical for kinase inhibition . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also feasible for aryl/heteroaryl group introduction, though steric hindrance may require optimized ligands like XPhos .

Advanced Question: How can discrepancies in cytotoxicity data across cell lines (e.g., MCF-7 vs. HepG-2) for 3-bromopyrazolo[1,5-c]pyrimidine derivatives be systematically addressed?

Contradictory cytotoxicity profiles often arise from cell-specific factors such as metabolic activity, efflux pump expression, or target protein isoform variations. For instance, compounds 14 and 15 showed IC50 values of 45 nM (MCF-7) vs. 48 nM (HepG-2), while sorafenib exhibited weaker activity (144 nM in MCF-7). To resolve such discrepancies:

Target Engagement Assays : Validate CDK2 inhibition directly in each cell line using kinase activity assays (e.g., ADP-Glo™) .

Proteomic Profiling : Compare expression levels of CDK2/cyclin A2 complexes and apoptotic markers (e.g., caspase-3 cleavage) across cell lines .

Drug Accumulation Studies : Quantify intracellular concentrations via LC-MS to rule out efflux-mediated resistance .

Basic Question: What in vitro assays are recommended for evaluating the enzymatic inhibition of CDK2 by this compound derivatives?

Standard protocols include:

  • Kinase Inhibition Assays : Use recombinant CDK2/cyclin A2 with ATP-concentration-dependent ATPase activity measurement (IC50 values for compounds 13–15 ranged from 0.057–0.119 μM) .
  • Competitive Binding Studies : Employ fluorescence polarization with ATP-competitive probes (e.g., FITC-roscovitine) to confirm binding mode .
  • Cell-Free ADMET Screening : Assess metabolic stability in human liver microsomes and plasma protein binding to prioritize compounds with favorable pharmacokinetics .

Advanced Question: How can molecular docking simulations guide the optimization of this compound derivatives for A3 adenosine receptor antagonism?

For adenosine receptor antagonists, docking into homology models or cryo-EM structures (e.g., PDB: 6PWH) can identify key interactions:

  • Hydrophobic Pockets : The 5-alkylamino substituent in pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines occupies a subpocket lined by Leu246 and Ile268 .
  • Hydrogen Bonding : The triazolo nitrogen at position 2 forms critical H-bonds with Asn250 .
  • SAR-Driven Design : Adjust substituents at position 8 (e.g., propyl vs. phenyl) to modulate binding affinity (e.g., Ki shifts from 0.8 nM to 12 nM) .

Basic Question: What analytical techniques are essential for characterizing this compound derivatives?

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm) .
  • HRMS : Verify molecular weight and halogen isotopic patterns (e.g., <sup>79</sup>Br/<sup>81</sup>Br ratio) .
  • X-ray Crystallography : Resolve regiochemistry of bromine substitution and planarity of the fused ring system .

Advanced Question: How can 3D-QSAR models improve the design of pyrazolo-triazolo-pyrimidine derivatives targeting adenosine receptors?

3D-QSAR combines ligand alignment and partial least squares (PLS) regression to correlate spatial/electronic features with activity. For A3 antagonists:

  • Pharmacophore Mapping : Identify essential features like a hydrophobic centroid (triazolo ring) and H-bond acceptor (pyrimidine N1) .
  • CoMFA/CoMSIA : Use steric/electrostatic field contours to optimize substituents. For example, increasing electron density at position 5 enhances affinity (ΔpKi = +1.2 for -NH2 vs. -OCH3) .
  • Validation : Cross-validate models with external test sets (R<sup>2</sup> > 0.8) and compare with molecular dynamics simulations .

Basic Question: What cell-based assays are suitable for assessing apoptosis induction by this compound derivatives?

  • Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic populations (e.g., compound 14 induced 45% apoptosis in HCT-116 cells) .
  • Caspase Activation Assays : Fluorogenic substrates (e.g., DEVD-AMC for caspase-3) confirm proteolytic activity .
  • Cell Cycle Analysis : PI staining to detect G1/S arrest (e.g., 65% G1 arrest with compound 14 ) .

Advanced Question: How do structural modifications at the 5-position of pyrazolo-triazolo-pyrimidines influence selectivity between A2A and A3 adenosine receptors?

  • A2A Selectivity : Bulky 5-alkyl groups (e.g., cyclopentyl) favor A2A binding by filling a hydrophobic cleft (Ki = 2.1 nM vs. 120 nM for A3) .
  • A3 Selectivity : Smaller 5-alkylamino groups (e.g., propyl) exploit a narrow subpocket in A3 receptors (Ki = 0.8 nM vs. 15 nM for A2A) .
  • Mutagenesis Studies : Replace residues like Phe168 (A2A) with Ala to validate steric clashes .

Basic Question: What computational tools are used to predict ADMET properties of this compound derivatives?

  • Boiled-Egg Model : Predict blood-brain barrier penetration and GI absorption using logP and TPSA (e.g., compound 14 has logP = 2.1, TPSA = 78 Ų, indicating moderate absorption) .
  • SwissADME : Screen for Lipinski violations and cytochrome P450 interactions .
  • ProTox-II : Estimate hepatotoxicity (e.g., LD50 = 250 mg/kg for compound 15 ) .

Advanced Question: What strategies resolve conflicting data between in vitro enzymatic inhibition and cellular activity for CDK2 inhibitors?

  • Off-Target Profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify non-CDK2 targets .
  • Phosphoproteomics : Quantify downstream CDK2 substrates (e.g., retinoblastoma protein phosphorylation) to confirm pathway engagement .
  • Resistance Studies : Generate CDK2-overexpressing cell lines; a >10-fold IC50 shift suggests target dependency .

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